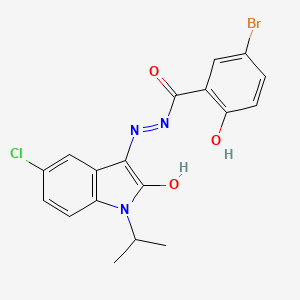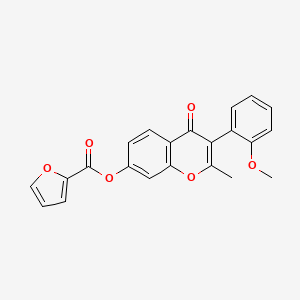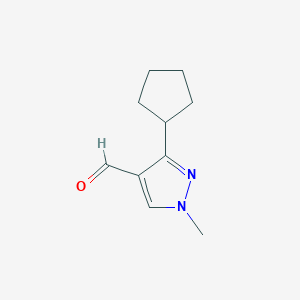![molecular formula C14H18N2O B2708260 N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1797081-87-8](/img/structure/B2708260.png)
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as CNOXAM or CNOXAM-3. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of CNOXAM is not fully understood. However, it has been suggested that CNOXAM may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. CNOXAM has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNOXAM has been shown to have both biochemical and physiological effects. In vitro studies have shown that CNOXAM inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNOXAM has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that CNOXAM has antitumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNOXAM in lab experiments is its high purity and stability. CNOXAM can be easily synthesized in large quantities with high purity, which makes it an ideal compound for use in lab experiments. One limitation of using CNOXAM in lab experiments is its potential toxicity. CNOXAM has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for the research of CNOXAM. One direction is to further investigate the mechanism of action of CNOXAM. Understanding the mechanism of action of CNOXAM may lead to the development of more effective anticancer agents. Another direction is to explore the potential applications of CNOXAM in other fields, such as materials science and organic chemistry. Finally, further studies are needed to determine the safety and efficacy of CNOXAM in vivo, which may pave the way for its use as an anticancer agent in humans.
Conclusion:
In conclusion, CNOXAM is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of CNOXAM with high purity. CNOXAM has been shown to have antitumor activity in vitro and in vivo, and it may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of CNOXAM and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of CNOXAM involves a reaction between 3-ethylphenyl isocyanate and 3-hydroxymethyl oxolane in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of CNOXAM as a white solid. This synthesis method has been optimized to produce high yields of CNOXAM with high purity.
Aplicaciones Científicas De Investigación
CNOXAM has shown potential applications in various fields of scientific research. In the field of materials science, CNOXAM has been used as a building block for the synthesis of novel organic materials with unique properties. In organic chemistry, CNOXAM has been used as a reagent for the synthesis of various compounds. In the field of medicine, CNOXAM has been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
(3-ethylphenyl)-(oxolan-3-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-12-4-3-5-14(8-12)16(11-15)9-13-6-7-17-10-13/h3-5,8,13H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKHMJWINYBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2CCOC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)
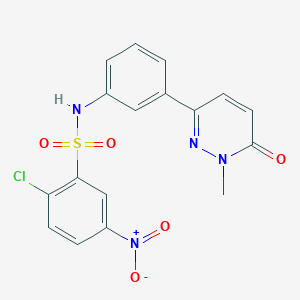
![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)
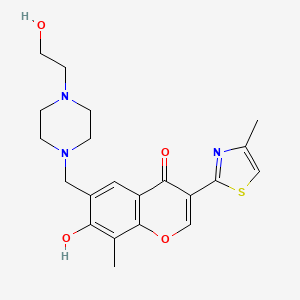
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)

